N-(2-chlorobenzyl)-2,4-difluorobenzamide
Description
N-(2-Chlorobenzyl)-2,4-difluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with 2,4-difluoro groups and an N-linked 2-chlorobenzyl moiety. This compound belongs to a broader class of fluorinated benzamides, which are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C14H10ClF2NO |
|---|---|
Molecular Weight |
281.68 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4-difluorobenzamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-12-4-2-1-3-9(12)8-18-14(19)11-6-5-10(16)7-13(11)17/h1-7H,8H2,(H,18,19) |
InChI Key |
SDTWCWPJQAGDQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)F)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(2-Chlorobenzyl)-2,4-difluorobenzamide and Analogues
Key Observations:
Fluorine Positioning :
- The 2,4-difluoro substitution in the target compound contrasts with Fo24’s 2-fluoro and 2,4-difluorophenyl groups. This difference alters electron-withdrawing effects and molecular dipole moments, impacting crystal packing and solubility .
- Chlorfluazuron’s 2,6-difluoro configuration demonstrates that fluorine position significantly affects biological target specificity, as seen in its insecticidal activity .
The trifluoromethyl group in N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)benzamide increases electron deficiency, which may improve interactions with aromatic residues in proteins .
Key Findings:
- Lipophilicity : The 2-chlorobenzyl group in the target compound likely increases logP compared to Fo24, aligning it with compounds like 3b and Chlorfluazuron, which exhibit higher membrane permeability .
- Thermal Stability : High melting points (>250°C) in benzothiazolyl derivatives (e.g., 3b) suggest strong intermolecular forces, whereas Fo24’s lower melting point (145–147°C) reflects less dense crystal packing .
- Biological Activity : While direct data are unavailable for the target compound, analogs like 3b and Chlorfluazuron demonstrate that halogen and fluorine substitutions correlate with antifungal and insecticidal potency .
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